molecular formula C17H18IN3O2 B10908337 N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide

N'~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide

Cat. No.: B10908337
M. Wt: 423.25 g/mol
InChI Key: YWKJQQUKRCXENO-VXLYETTFSA-N
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Description

N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a hydroxyphenyl group, an iodo-methylanilino group, and a propanohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide moiety, followed by the introduction of the hydroxyphenyl and iodo-methylanilino groups through various organic reactions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and halogenated anilines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodo group in the compound can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodo-methylanilino group may enhance its binding affinity to certain receptors or enzymes. The propanohydrazide moiety can also contribute to its overall biological activity by facilitating its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-methylanilino)propanohydrazide
  • N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-chloro-2-methylanilino)propanohydrazide
  • N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-bromo-2-methylanilino)propanohydrazide

Uniqueness

N’~1~-[(E)-1-(2-Hydroxyphenyl)methylidene]-2-(4-iodo-2-methylanilino)propanohydrazide is unique due to the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The combination of the hydroxyphenyl, iodo-methylanilino, and propanohydrazide moieties provides a distinct chemical profile that sets it apart from similar compounds.

Properties

Molecular Formula

C17H18IN3O2

Molecular Weight

423.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-(4-iodo-2-methylanilino)propanamide

InChI

InChI=1S/C17H18IN3O2/c1-11-9-14(18)7-8-15(11)20-12(2)17(23)21-19-10-13-5-3-4-6-16(13)22/h3-10,12,20,22H,1-2H3,(H,21,23)/b19-10+

InChI Key

YWKJQQUKRCXENO-VXLYETTFSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(C)C(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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